DBH Inhibition Potency and Kinetic Profile
In a kinetic study using human DBH from SK-N-SH cells, zamicastat (BIA 5-1058) inhibited DBH with an IC50 of 90 nM (95% CI: 72–114 nM) and a Ki of 43 nM (95% CI: 20–65 nM) [1]. Under comparable experimental conditions (same cell line, tyramine substrate), etamicastat showed an IC50 of 107 nM and a Ki of 34 nM, while nepicastat exhibited an IC50 of 40 nM and a Ki of 11 nM [2]. Although nepicastat is more potent on a Ki basis, zamicastat's unique Ki/IC50 ratio reflects a distinct binding modality that may translate to differential in vivo enzyme occupancy kinetics.
| Evidence Dimension | DBH enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 90 nM (72–114), Ki = 43 nM (20–65) |
| Comparator Or Baseline | Etamicastat: IC50 = 107 nM, Ki = 34 nM; Nepicastat: IC50 = 40 nM, Ki = 11 nM |
| Quantified Difference | Zamicastat Ki 3.9-fold higher than nepicastat; IC50 1.2-fold lower than etamicastat |
| Conditions | Human DBH from SK-N-SH cell homogenates; tyramine substrate |
Why This Matters
The Ki/IC50 ratio influences target residence time and in vivo pharmacodynamics, making zamicastat's kinetic profile a critical differentiator for mechanistic studies where nepicastat's higher potency but central penetration would confound results.
- [1] Bonifacio MJ, et al. BIA 5-1058 is a new noncompetitive dopamine-β-hydroxylase inhibitor. pA2 Online, EPHAR 2012 Congress Abstract. https://www.pa2online.org/abstract/abstract.jsp?abid=30377&period=51 View Source
- [2] Bonifacio MJ, et al. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: Comparison with nepicastat. Eur J Pharmacol. 2015;751:50-58. doi: 10.1016/j.ejphar.2015.01.029. View Source
